4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one
Description
Significance of Imidazopyridine Scaffolds in Chemical Research
Imidazopyridine scaffolds are of paramount importance in medicinal chemistry and drug discovery. nih.gov Their structural similarity to purines allows them to interact with a wide array of biological targets, including enzymes and receptors. nih.gov This has led to the development of imidazopyridine-based compounds with a diverse range of therapeutic applications. rsc.org The versatility of the imidazopyridine core allows for the synthesis of large libraries of compounds, making it a valuable scaffold in the quest for new therapeutic agents. nih.govacs.org
Isomeric Forms and Core Structural Features of Imidazopyridines
The fusion of an imidazole (B134444) ring and a pyridine (B92270) ring can result in several isomeric forms of imidazopyridine, each with distinct chemical properties and biological activities. The primary isomers include imidazo[1,2-a]pyridine (B132010), imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, and imidazo[1,5-a]pyridine. The specific arrangement of nitrogen atoms and the fusion points of the two rings define the unique electronic and steric characteristics of each isomeric core.
The compound of focus, 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one, belongs to the imidazo[4,5-c]pyridine family. This particular scaffold is characterized by the fusion of the imidazole ring at the 4 and 5 positions of the pyridine ring.
Table 1: Isomeric Forms of Imidazopyridine
| Isomer Name | Ring Fusion |
| Imidazo[1,2-a]pyridine | Imidazole fused at the 1 and 2 positions of the pyridine ring |
| Imidazo[4,5-b]pyridine | Imidazole fused at the 4 and 5 positions of the pyridine ring |
| Imidazo[4,5-c]pyridine | Imidazole fused at the 4 and 5 positions of the pyridine ring |
| Imidazo[1,5-a]pyridine | Imidazole fused at the 1 and 5 positions of the pyridine ring |
Historical Development of Imidazo[4,5-c]pyridine Chemistry
The exploration of imidazopyridine chemistry dates back to the early 20th century. Early synthetic methods laid the groundwork for the subsequent development of more sophisticated and efficient routes to these heterocyclic systems. The imidazo[4,5-c]pyridine scaffold, in particular, has been a subject of interest due to its structural analogy to biologically important purine (B94841) systems. nih.gov Research in this area has evolved from fundamental synthesis to the design and preparation of derivatives with specific therapeutic applications, such as kinase inhibitors. nih.govacs.org Modern synthetic strategies often employ multi-component reactions and solid-phase synthesis to generate diverse libraries of imidazo[4,5-c]pyridine derivatives for high-throughput screening. acs.org
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-4-2-3-9-6(8)5(4)10-7(11)12/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVLZIVAHCEZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=C2)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358715 | |
| Record name | 4-chloro-1-methyl-1,3-dihydroimidazo[4.5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61719-59-3 | |
| Record name | 4-Chloro-1,3-dihydro-1-methyl-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61719-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-1-methyl-1,3-dihydroimidazo[4.5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical Profile of 4 Chloro 1 Methyl 3h Imidazo 4,5 C Pyridin 2 One
Synthesis and Formation
A general synthetic approach to the imidazo[4,5-c]pyridin-2-one core involves the construction of the bicyclic system from appropriately substituted pyridine (B92270) precursors. For instance, a plausible route to this compound could start from a substituted diaminopyridine.
A reported synthesis of related 4-amino-substituted imidazo[4,5-c]pyridin-2-one derivatives begins with 2,3,4-trichloropyridine. nih.gov This starting material undergoes nucleophilic substitution with an amine, followed by nitration and subsequent reduction of the nitro group to an amine. The resulting diamine can then be cyclized with a reagent like carbonyldiimidazole to form the imidazo[4,5-c]pyridin-2-one core. The final step would involve the introduction of the methyl group at the N-1 position.
Table 2: Plausible Synthetic Precursors
| Precursor | Role in Synthesis |
| 2,3,4-Trichloropyridine | Starting material for the pyridine core |
| Methylamine | Source of the N-1 methyl group |
| Carbonyldiimidazole | Reagent for the formation of the imidazo[4,5-c]pyridin-2-one ring |
Chemical and Physical Properties
Table 3: Predicted Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C7H6ClN3O |
| Molecular Weight | 183.59 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in organic solvents |
| Polarity | A polar molecule due to the presence of N and O atoms |
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the electrophilic and nucleophilic sites within the molecule. The chlorine atom at the 4-position is a potential site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The lactam nitrogen of the pyridin-2-one ring can also participate in chemical transformations.
Studies on related imidazo[4,5-c]pyridin-2-one derivatives have shown that the scaffold can undergo various modifications. nih.gov For example, the amino group in 4-amino-substituted analogs can be further functionalized. This suggests that the 4-chloro group in the target compound would be a key handle for synthetic diversification.
Detailed Research Findings
Chemical Reactivity and Mechanistic Studies of 4 Chloro 1 Methyl 3h Imidazo 4,5 C Pyridin 2 One and Its Analogues
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring within the imidazo[4,5-c]pyridine scaffold is inherently electron-deficient due to the electronegativity of the nitrogen atom at position 5. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (C-4 and C-6). In the case of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one, the chlorine atom at the C-4 position is well-positioned for displacement by nucleophiles.
The reactivity of the C-4 position is further enhanced by the electron-withdrawing nature of the fused imidazo[4,5-c]pyridin-2-one system. The mechanism of SNAr on such activated halopyridines typically proceeds through a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The stability of this complex is crucial for the reaction to proceed and is enhanced by the ability of the heterocyclic nitrogen to delocalize the negative charge, which is possible when the attack occurs at the C-2 or C-4 positions. stackexchange.com In the final step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyridine ring.
Studies on related chloro-heterocyclic systems provide insight into the potential transformations of the title compound. For instance, the synthesis of various imidazo[4,5-b]pyridine derivatives often starts from 2-chloro-3-nitropyridine, where the initial step is a nucleophilic substitution of the chloro group by an amine. acs.org Similarly, the synthesis of novel tetracyclic imidazo[4,5-b]pyridine derivatives involves the substitution of a fluorine atom on a precursor, which then allows for subsequent reactions with various amines. irb.hr These examples underscore the viability of displacing halogen atoms on the pyridine ring with a range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse analogues. While some studies suggest that SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly on heterocyclic systems, the general principle of nucleophilic attack on an activated carbon center remains. nih.gov
| Substrate Analogue | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Primary Amines | Heat (80 °C) | 2-Amino-3-nitropyridine | acs.org |
| 2-Chloropyridine | Amines | Heat | 2-Aminopyridine | youtube.com |
| 4-Chloropyridine | Sodium Methoxide | - | 4-Methoxypyridine | youtube.com |
| Polymer-supported amines | Pyridine moiety | SNAr reaction | Substituted imidazo[4,5-b]pyridines | acs.org |
Reactivity of the Imidazole (B134444) Nitrogen Atoms (N-1, N-3)
The imidazole portion of the molecule contains two nitrogen atoms with distinct electronic properties. In a parent 1H-imidazo[4,5-c]pyridine system, the N-1 nitrogen is pyrrole-like and bears a proton, while the N-3 nitrogen is pyridine-like with a lone pair of electrons in an sp2 orbital. For this compound, the N-1 position is already substituted with a methyl group. This blocks this site from further reactions like alkylation or acylation, which would typically occur at this position in an unsubstituted imidazole ring.
Consequently, the primary site of reactivity among the imidazole nitrogens is the N-3 atom. This pyridine-type nitrogen is nucleophilic and serves as a key site for functionalization. It can react with various electrophiles, most notably in alkylation and acylation reactions. For example, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would be expected to yield the corresponding N-3 alkylated quaternary imidazolium (B1220033) salt. Similarly, reaction with acyl chlorides or anhydrides would lead to N-3 acylated products.
Research on related imidazo[4,5-c]pyridine systems supports this reactivity pattern. Studies involving the alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide under basic conditions have been reported, leading to N-alkylation. nih.gov Although this particular study resulted in alkylation at the pyridine nitrogen (N-5), it highlights the general susceptibility of nitrogen atoms within the imidazopyridine scaffold to electrophilic attack. The specific regioselectivity (N-3 vs. N-5) would be influenced by steric hindrance and the electronic environment of the specific substrate and reaction conditions.
| Reaction Type | Electrophile Example | Expected Product |
|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | 1,3-Dimethyl-4-chloro-2-oxo-3H-imidazo[4,5-c]pyridinium iodide |
| Benzylation | Benzyl Bromide (BnBr) | 3-Benzyl-4-chloro-1-methyl-2-oxo-3H-imidazo[4,5-c]pyridinium bromide |
| Acylation | Acetyl Chloride (AcCl) | 3-Acetyl-4-chloro-1-methyl-2-oxo-3H-imidazo[4,5-c]pyridinium chloride |
| Michael Addition | Methyl vinyl ketone | N-3 adduct via conjugate addition |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles and, under the acidic conditions often required for EAS, the nitrogen becomes protonated, further increasing its deactivating effect. nih.govchemrxiv.org
For this compound, the reactivity of the pyridine portion of the molecule towards electrophiles is governed by the combined electronic effects of its substituents:
Pyridine Nitrogen (N-5): Strongly deactivating and directs incoming electrophiles to the meta position (C-7).
Fused Imidazole Ring: The imidazole ring is an electron-rich system and is generally considered to be activating for EAS.
Chloro Group (C-4): Deactivating due to its inductive electron-withdrawing effect, but ortho, para-directing due to resonance donation of its lone pairs.
Carbonyl Group (C-2): The oxo group is strongly electron-withdrawing and deactivating.
The net effect is a highly deactivated pyridine ring, making EAS challenging. However, if a reaction were to occur, the position of attack would be determined by a complex interplay of these directing effects. The most probable sites for substitution are C-6 and C-7, as they are least deactivated. Studies on the halogenation and nitration of the closely related imidazo[4,5-b]pyridin-2-one scaffold show that electrophilic attack on the pyridine ring is possible. Chlorination and bromination of these analogues in acetic acid lead to the formation of 5,6-dihalo derivatives. researchgate.net Nitration of 6-halo-imidazo[4,5-b]pyridin-2-ones results in the formation of 6-halo-5-nitro compounds. researchgate.net These results suggest that despite the deactivation, the pyridine ring in these fused systems can undergo electrophilic substitution, primarily at the C-5 and C-6 positions (equivalent to C-7 and C-6 in the imidazo[4,5-c] system).
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. These methods avoid the need for pre-functionalized starting materials and often proceed with high regioselectivity. For imidazopyridine systems, C-H functionalization has been extensively studied, particularly for the imidazo[1,2-a]pyridine (B132010) isomer, where the C-3 position of the imidazole ring is most reactive. nih.govresearchgate.net
For the imidazo[4,5-c]pyridine skeleton, the C-H bonds on the pyridine ring (C-6 and C-7) are the most likely targets for functionalization, given that the imidazole ring positions are substituted. Several methodologies could potentially be applied:
Palladium-Catalyzed C-H Activation: This approach enables the direct coupling of C-H bonds with various partners. For example, palladium-catalyzed oxidative C-H/C-H cross-coupling has been used to synthesize 3-azolyl-imidazopyridines. nih.govrsc.org Such methods could potentially be adapted to form C-C or C-N bonds at the C-6 or C-7 positions of the target molecule.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient way to generate radical intermediates that can engage in C-H functionalization. nih.govacs.org This has been applied to the C-3 alkoxylation, trifluoromethylation, and perfluoroalkylation of imidazo[1,2-a]pyridines. nih.govacs.org These radical-based approaches could offer a pathway to functionalize the pyridine ring of this compound, potentially with different regioselectivity compared to traditional electrophilic or nucleophilic substitutions.
| Imidazopyridine Isomer | Reaction Type | Catalyst/Conditions | Position Functionalized | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | Alkoxylation | Rose Bengal / Visible Light | C-3 | acs.org |
| Imidazo[1,2-a]pyridine | Trifluoromethylation | Photoredox catalyst / Visible Light | C-3 | nih.gov |
| Imidazopyridine | C-H/C-H Cross-coupling with azoles | Palladium catalyst / Air | C-3 | nih.govrsc.org |
| Imidazo[1,5-a]pyridine | Methylene Insertion | Metal-free / Formaldehyde | C-H on pyridine ring | acs.org |
Rearrangement Reactions Involving the Imidazo[4,5-c]pyridine Skeleton
Heterocyclic systems, particularly those containing multiple nitrogen atoms, can undergo skeletal rearrangements under certain conditions. One of the most relevant transformations for N-heterocycles is the Dimroth rearrangement. wikipedia.org This rearrangement typically involves the translocation of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence. It is often observed in aza-heterocycles like imidazo[1,2-a]pyrimidines when subjected to aqueous basic or acidic conditions. ucl.ac.ukresearchgate.netnih.gov
The mechanism under basic conditions generally involves the nucleophilic addition of a hydroxide (B78521) ion to an electron-deficient carbon of the six-membered ring. researchgate.net This is followed by cleavage of a C-N bond to form a ring-opened intermediate. Rotation around the remaining single bonds can occur, followed by a new intramolecular cyclization and dehydration to yield a rearranged heterocyclic scaffold. The propensity for this rearrangement is increased by electron-withdrawing groups on the heterocyclic system, which facilitate the initial nucleophilic attack. researchgate.net
For this compound, one could hypothesize that under harsh basic conditions, a Dimroth-type rearrangement could occur. Nucleophilic attack by hydroxide could potentially happen at the C-6 or C-7 positions of the pyridine ring, leading to a ring-opened intermediate. Subsequent re-cyclization could lead to an isomeric fused system. However, there are no specific reports of the Dimroth rearrangement occurring on the imidazo[4,5-c]pyridine skeleton in the literature, and this remains a theoretical possibility based on the reactivity of analogous systems.
Reaction Kinetics and Thermodynamic Considerations in Imidazopyridine Syntheses
The synthesis of the imidazopyridine core is governed by key kinetic and thermodynamic factors. Common synthetic routes involve the condensation of a suitably substituted diaminopyridine with a one-carbon electrophile (like an aldehyde, carboxylic acid, or orthoester) followed by cyclization and aromatization. mdpi.com
Kinetic Considerations: The rate of formation of the imidazopyridine ring system is highly dependent on the reaction conditions.
Catalysis: The cyclization step is often catalyzed by acids (Brønsted or Lewis) or transition metals. For example, the use of Al³⁺-exchanged K10 clay has been shown to be an effective reusable heterogeneous catalyst for imidazopyridine synthesis. mdpi.com Palladium and copper catalysts are frequently used in coupling reactions that form key bonds in the scaffold. acs.org The choice of catalyst can dramatically influence the reaction rate and efficiency.
Reaction Mechanism: The rate-determining step in many multi-step syntheses is the intramolecular cyclization, which involves the formation of the five-membered imidazole ring. The nucleophilicity of the attacking nitrogen and the electrophilicity of the carbon center are critical.
Temperature and Solvent: Higher temperatures are often required to overcome the activation energy for cyclization. The solvent can also play a crucial role, with studies showing efficient synthesis in green media like water-isopropanol mixtures. acs.org
Thermodynamic Considerations: The stability of the final product and any potential intermediates or side-products is a key thermodynamic factor.
Aromaticity: The formation of the fused aromatic imidazopyridine system is a strong thermodynamic driving force for the reaction, as aromatic compounds are significantly more stable than their non-aromatic precursors.
Regioselectivity: In syntheses where multiple isomers can be formed (e.g., alkylation at different nitrogen atoms), the product distribution can be under either kinetic or thermodynamic control. nih.gov The thermodynamically controlled product is the most stable isomer, which may not always be the one that is formed fastest. For instance, the reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326) leads to different imidazo[4,5-b]pyridine products depending on the presence of a base, indicating a switch between kinetic and thermodynamic pathways. acs.org
Understanding these factors is crucial for the rational design of efficient synthetic routes to this compound and its derivatives, allowing for optimization of yield and regioselectivity.
Advanced Spectroscopic and Analytical Characterization of Imidazo 4,5 C Pyridin 2 Ones
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the local magnetic fields around atomic nuclei. For 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one, specific NMR data is required to elucidate its precise structure.
¹H NMR Spectroscopic Analysis for Proton Environments
A ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. The expected spectrum for this compound would show distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shift (δ) of each signal, its integration, and its multiplicity (e.g., singlet, doublet) would provide critical information about the electronic environment and neighboring protons. However, specific experimental data is not available.
¹³C NMR Spectroscopic Analysis for Carbon Frameworks
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. A spectrum for this compound would display signals for each unique carbon atom, including the methyl carbon, the carbonyl carbon of the 2-one group, and the carbons of the fused heterocyclic rings. The chemical shifts would indicate the nature of each carbon (aliphatic, aromatic, carbonyl) and its electronic environment. This experimental data is not publicly accessible.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton correlations, identifying which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular framework and confirming the substitution pattern.
Without experimental 2D NMR data, a definitive structural assignment and confirmation for this compound cannot be detailed.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (expected formula C₇H₆ClN₃O), HRMS would confirm this composition by matching the experimental exact mass to the calculated theoretical mass. This specific data is not available in published literature.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the identity of different structural components. Analysis of the fragmentation pathways of this compound would provide evidence for the connectivity of the imidazo[4,5-c]pyridin-2-one core and the positions of the chloro and methyl substituents. Publicly accessible MS/MS fragmentation data for this specific compound could not be found.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The vibrational spectrum of This compound is predicted to be rich and complex, with characteristic bands corresponding to its constituent functional groups. The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the lactam ring, typically appearing in the 1680-1720 cm⁻¹ region. The precise frequency of this band is sensitive to the electronic environment and potential intermolecular interactions, such as hydrogen bonding in the solid state.
Vibrations of the fused aromatic ring system (C=C and C=N stretching) are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ range. The C-N stretching vibrations within the rings and involving the N-methyl group would also contribute to this region. The C-Cl stretching vibration is anticipated to appear as a strong band in the lower frequency "fingerprint" region, typically between 700 and 850 cm⁻¹. The presence of the methyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, serves as a complementary technique to IR. While the C=O stretch is often weaker in Raman spectra, the aromatic ring vibrations are typically strong and well-defined, providing clear structural information. A detailed analysis of the vibrational modes of the core 1H-imidazo[4,5-c]pyridine skeleton has been performed, identifying unique modes for the imidazopyridine structure that can be extrapolated to its derivatives. nih.gov
Table 1: Predicted Major Vibrational Bands for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| C-H Stretch (Aromatic) | 3050-3150 (weak) | 3050-3150 (strong) | Stretching of C-H bonds on the pyridine ring. |
| C-H Stretch (Methyl) | 2900-3000 (medium) | 2900-3000 (medium) | Symmetric and asymmetric stretching of the N-CH₃ group. |
| C=O Stretch (Lactam) | 1680-1720 (strong) | 1680-1720 (weak) | A key indicator of the pyridin-2-one structure. |
| C=C / C=N Stretch | 1400-1650 (multiple, strong) | 1400-1650 (multiple, strong) | Aromatic ring stretching modes from both pyridine and imidazole (B134444) rings. |
| C-N Stretch | 1250-1350 (medium) | 1250-1350 (medium) | Stretching vibrations of the C-N bonds within the heterocyclic core. |
| C-Cl Stretch | 700-850 (strong) | 700-850 (medium) | Characteristic vibration for the chloro-substituent on the pyridine ring. |
X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, bond lengths, bond angles, and reveals how molecules pack together in a crystal lattice, including any intermolecular interactions like hydrogen bonding or π–π stacking.
While a crystal structure for This compound is not publicly documented, analysis of a closely related derivative, 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, provides valuable insight. nih.gov This analogue, which contains the same chloro-1-methyl-imidazo[4,5-c]pyridine core, was found to crystallize in the monoclinic system. nih.gov Its crystal packing was stabilized by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers, which were further connected by π–π interactions between the imidazole rings. nih.gov
For This compound , one would anticipate that the planar heterocyclic core could facilitate similar π–π stacking interactions. The carbonyl oxygen is a potential hydrogen bond acceptor, and in the presence of co-crystallized solvent molecules or suitable functional groups on adjacent molecules, it could participate in forming extended supramolecular networks. The XRD analysis would precisely measure the planarity of the fused ring system and the influence of the chloro and methyl substituents on the molecular geometry.
Table 2: Representative Crystallographic Data Based on a Closely Related Imidazo[4,5-c]pyridine Derivative
| Parameter | Representative Value | Information Provided |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.9368 | Unit cell dimension along the a-axis. |
| b (Å) | 17.2369 | Unit cell dimension along the b-axis. |
| c (Å) | 10.3805 | Unit cell dimension along the c-axis. |
| β (°) | 114.216 | The angle of the unit cell's b-c plane. |
| Volume (ų) | 1458.33 | The volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Intermolecular Interactions | Hydrogen Bonding, π–π Stacking | Key forces governing the crystal packing arrangement. |
Data derived from the crystal structure of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, a structurally similar compound. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for both the isolation of target compounds from reaction mixtures and the assessment of their purity. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile or thermally sensitive compounds like This compound . It is highly effective for separating the target compound from starting materials, by-products, and isomers.
A typical HPLC method would utilize reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. An acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating any basic nitrogen atoms in the molecule. Detection is commonly achieved using a UV detector, set to a wavelength where the imidazopyridine core exhibits strong absorbance (typically around 254 nm or 280 nm). The retention time of the compound is a characteristic property under a specific set of conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment (e.g., >95% or >99%). The separation of halogen-containing isomers can be challenging, and specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, can offer alternative selectivity and improved resolution. nih.gov
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Eluent system for gradient or isocratic separation. |
| Gradient | 5% to 95% B over 20 minutes | Gradually increases mobile phase strength to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Monitors the elution of the compound based on its UV absorbance. |
| Injection Volume | 10 µL | Volume of the dissolved sample introduced into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS. Its applicability to This compound depends on the compound's thermal stability and volatility. Assuming the compound is sufficiently stable to be vaporized without decomposition in the heated GC inlet, this method can provide excellent separation and structural confirmation.
In a GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (commonly a nonpolar phase like HP-5MS). Separation occurs based on the compound's boiling point and interactions with the stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern is a highly specific fingerprint that can be used to confirm the molecular structure. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with characteristic fragment ions resulting from the loss of groups like Cl, CH₃, or CO. The isotopic pattern of the molecular ion peak, showing signals for ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would provide definitive evidence for the presence of a single chlorine atom.
Table 4: Representative GC-MS Parameters and Expected Data
| Parameter | Condition / Expected Result | Purpose / Interpretation |
| GC System | ||
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Standard nonpolar column for general-purpose separation. |
| Carrier Gas | Helium at 1.2 mL/min | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Temperature gradient to separate components based on boiling point. |
| MS System | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard hard ionization technique that produces a reproducible fragmentation pattern. |
| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. |
| Molecular Ion (M⁺) | m/z 183/185 | Corresponds to the molecular weight of C₇H₆³⁵ClN₃O and C₇H₆³⁷ClN₃O, showing the characteristic 3:1 chlorine isotope pattern. |
| Key Fragments | [M-CH₃]⁺, [M-CO]⁺, [M-Cl]⁺ | Predicted fragment ions that help in structural elucidation. |
Computational and Theoretical Chemistry Studies of 4 Chloro 1 Methyl 3h Imidazo 4,5 C Pyridin 2 One
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
No published studies were found that applied Density Functional Theory (DFT) to optimize the geometry or analyze the electronic structure of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to calculate key structural parameters like bond lengths and bond angles, providing the most stable three-dimensional conformation of the molecule.
Ab Initio Methods for Molecular Properties
Similarly, there is no available research detailing the use of ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, to calculate the molecular properties of this compound. These methods, known for their high accuracy, would be used to compute properties like dipole moment, polarizability, and electron correlation effects.
Analysis of Molecular Orbitals and Electronic Transitions
Frontier Molecular Orbital (HOMO-LUMO) Analysis
A frontier molecular orbital analysis for this compound has not been reported. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. It involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and determining the energy gap between them, which relates to the molecule's electronic excitation potential.
UV-Vis Absorption Spectrum Prediction
There are no publicly available theoretical predictions for the UV-Vis absorption spectrum of this compound. Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic transitions and predicting the absorption wavelengths (λmax) that characterize a compound's UV-Vis spectrum.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
Detailed theoretical predictions of the NMR (¹H and ¹³C), IR, and Raman spectra for this compound are absent from the literature. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method for NMR and DFT for vibrational frequencies (IR, Raman), are invaluable for interpreting experimental data and confirming molecular structures. While experimental NMR data exists for more complex derivatives of the imidazo[4,5-c]pyridin-2-one core, a computational analysis of the parent compound specified is not available. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational technique used to visualize the three-dimensional charge distribution of a molecule. This method is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, which is then color-coded to represent different charge densities.
Typically, regions of negative electrostatic potential, shown in shades of red, are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on electronegative atoms, such as oxygen or nitrogen. Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas and are the preferred sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. nih.gov
For substituted pyridine (B92270) derivatives, MEP analysis can reveal how different functional groups influence the reactivity of the heterocyclic nitrogen atom. nih.gov In the case of this compound, an MEP map would likely highlight several key features:
Negative Potential: A region of significant negative potential would be expected around the oxygen atom of the carbonyl group (C=O) and the nitrogen atoms within the imidazole (B134444) and pyridine rings, making these sites attractive for interactions with electrophiles or hydrogen bond donors.
Positive Potential: The hydrogen atom attached to the nitrogen in the imidazole ring (if present in the tautomeric form) and the methyl group's hydrogen atoms would likely exhibit positive potential, indicating their potential involvement in hydrogen bonding or other interactions with nucleophiles.
By analyzing the MEP map, researchers can make informed predictions about the molecule's intermolecular interactions, which is critical for understanding its biological activity and material properties. The table below summarizes the general interpretation of MEP color-coding in computational studies.
| Color | Electrostatic Potential | Interpretation | Predicted Reactivity |
| Red | Most Negative | Electron-rich region | Site for electrophilic attack |
| Orange/Yellow | Intermediate Negative | Moderately electron-rich | Potential site for interaction |
| Green | Neutral | Zero potential | Less likely to be reactive |
| Blue | Most Positive | Electron-poor region | Site for nucleophilic attack |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling provides a virtual laboratory to explore the pathways of chemical reactions at the atomic level. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate and determine the most energetically favorable mechanism. This is particularly valuable for understanding the synthesis of complex heterocyclic systems like imidazo[4,5-c]pyridin-2-ones and their subsequent reactions.
For instance, the synthesis of the imidazo[4,5-c]pyridine core often involves cyclization reactions. Computational studies can be employed to investigate the step-by-step process of ring formation, identifying key intermediates and the energy barriers associated with each step. This can help in optimizing reaction conditions, such as temperature, catalysts, and solvents, to improve yields and selectivity.
Theoretical investigations into the reactivity of related imidazo[1,2-a]pyridine (B132010) derivatives have utilized DFT to analyze frontier molecular orbitals (HOMO and LUMO). The energies of these orbitals provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity. scirp.org
A computational study on the reaction mechanism of this compound could involve:
Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their most stable geometric conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is found, an IRC calculation can be performed to confirm that it connects the intended reactants and products, thereby validating the proposed reaction pathway.
These calculations can elucidate, for example, the mechanism of nucleophilic substitution at the 4-position, where the chlorine atom is displaced by another group. The model could predict whether the reaction proceeds through a direct displacement mechanism or a more complex pathway involving intermediates. The insights gained from such studies are invaluable for designing new synthetic routes and for understanding the metabolic pathways of biologically active molecules.
Mechanistic Biological Studies and Structure Activity Relationship Sar Investigations of Imidazo 4,5 C Pyridin 2 Ones Pre Clinical Focus
In Vitro Studies of Molecular Interactions
Investigations into the molecular interactions of imidazo[4,5-c]pyridin-2-one derivatives have primarily focused on their role as inhibitors of protein kinases, which are crucial regulators of cellular processes.
Enzyme Inhibition Mechanism Studies
Studies on derivatives of the imidazo[4,5-c]pyridin-2-one scaffold suggest a mechanism of action that involves competitive binding at the ATP-binding site of protein kinases. For instance, molecular dynamics simulations of a 4-amino-substituted imidazo[4,5-c]pyridin-2-one derivative targeting Src family kinases (SFKs) revealed that the compound likely occupies the ATP binding pocket. tandfonline.comnih.gov This mode of inhibition is common for kinase inhibitors that feature an aromatic heterocyclic core, which can form key hydrogen bonding interactions within the hinge region of the kinase domain. nih.gov This suggests that compounds based on this scaffold act by preventing the binding of ATP, thereby blocking the phosphorylation of substrate proteins.
Receptor Binding and Allosteric Modulation Investigations
Currently, there is a lack of specific research in the public domain detailing the investigation of 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one or its close analogs in receptor binding assays or as allosteric modulators. The primary focus of research for this scaffold has been on direct enzyme inhibition.
Protein Kinase Inhibition and Selectivity Profiling (e.g., Aurora Kinases, FLT3)
The imidazo[4,5-c]pyridin-2-one scaffold has been identified as a core structure for inhibitors of several protein kinases. While specific selectivity profiling for this compound against a broad panel of kinases, including Aurora kinases and FLT3, is not available, studies on related compounds highlight the potential of this class.
Derivatives of imidazo[4,5-c]pyridin-2-one have been synthesized and evaluated as inhibitors of Src family kinases (SFKs), such as Src and Fyn, which are implicated in the progression of cancers like glioblastoma. tandfonline.comnih.gov Additionally, the scaffold has been explored for the development of selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway. nih.govacs.orgresearchgate.net
It is important to distinguish the imidazo[4,5-c]pyridine scaffold from its isomer, imidazo[4,5-b]pyridine, for which there are reports of dual FLT3 and Aurora kinase inhibition. nih.govacs.org However, this activity has not been documented for the imidazo[4,5-c]pyridin-2-one core.
| Compound | R1 Substituent | R2 Substituent | Src Inhibition IC50 (µM) | Fyn Inhibition IC50 (µM) |
|---|---|---|---|---|
| Analog 1s | Cyclopentyl | 4-phenoxyphenyl | 0.15 | 0.21 |
| Analog 1d | Cyclopentyl | 4-chlorophenyl | >10 | >10 |
| Analog 1e | Cyclohexyl | 4-chlorophenyl | >10 | >10 |
| Analog 1q | Cyclopentyl | nih.govnih.govbenzodioxole | 0.24 | 0.35 |
Data extrapolated from a study on 4-amino-imidazo[4,5-c]pyridin-2-one derivatives. tandfonline.com
Modulation of Cellular Pathways Relevant to Disease States (e.g., cell proliferation, apoptosis)
The inhibition of key protein kinases by imidazo[4,5-c]pyridin-2-one derivatives translates to effects on cellular pathways that are fundamental to disease, particularly cancer. By targeting kinases like those in the Src family, these compounds can impact signaling pathways that regulate cell proliferation and survival.
For example, certain 4-amino-substituted imidazo[4,5-c]pyridin-2-one derivatives have demonstrated anti-proliferative activity against glioblastoma cell lines, including U87, U251, and T98G. tandfonline.com The most active compounds in enzymatic assays also showed effective inhibition of cancer cell growth, linking the molecular inhibitory activity to a cellular response. tandfonline.com
Furthermore, imidazo[4,5-c]pyridin-2-one-based inhibitors of DNA-PK have been shown to act as effective radiosensitizers. nih.govacs.org By inhibiting the repair of DNA double-strand breaks, these compounds can enhance the tumor-killing effects of radiation therapy, a key strategy in oncology. This demonstrates the potential for this scaffold to modulate cellular responses to DNA damage, a critical pathway in cancer treatment.
Structure-Activity Relationship Analysis on the Imidazo[4,5-c]pyridin-2-one Scaffold
While a detailed SAR analysis for this compound is not available, studies on related analogs provide valuable preliminary insights into how chemical modifications on the imidazo[4,5-c]pyridin-2-one core influence biological activity.
Impact of Substituents at the 4-Position (e.g., Chloro)
The substituent at the 4-position of the pyridine (B92270) ring is a critical determinant of the biological activity of imidazo[4,5-c]pyridin-2-ones. The majority of published research on this scaffold has focused on derivatives with a 4-amino or 6-anilino group rather than a 4-chloro substituent.
In a study focused on developing Src family kinase inhibitors, a series of compounds with a 4-amino group were synthesized. tandfonline.com The SAR in this series was primarily driven by the substituents at the N1 and N3 positions of the imidazo[4,5-c]pyridin-2-one core. For instance, with a 4-chlorophenyl group at the R2 position (N3), the inhibitory activity was found to be more potent when an aliphatic ring (like cyclopentyl) was at the R1 position (N1) compared to an aromatic ring or short-chain alkanes. tandfonline.com
The direct impact of a 4-chloro substituent on kinase inhibitory activity for this specific scaffold is not well-documented. In medicinal chemistry, the replacement of an amino group with a chloro group can have several effects. It alters the electronic properties of the aromatic system, changing it from an electron-donating group to an electron-withdrawing and weakly deactivating group. This can influence the binding interactions with the target protein. A chloro group is also smaller and less flexible than an amino group and cannot act as a hydrogen bond donor, which would significantly change its interaction profile within a protein's binding pocket. Without specific experimental data, the effect of this substitution on the activity of this compound remains speculative but would be expected to be significant.
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| R1 (N1) | Aliphatic ring (e.g., cyclopentyl) | Higher inhibitory activity compared to aromatic rings or short-chain alkanes. |
| R2 (N3) | Large, bulky groups (e.g., 4-phenoxyphenyl) | Higher inhibitory activity compared to smaller, single substituted phenyl groups. |
Based on findings from a study on 4-amino-imidazo[4,5-c]pyridin-2-one derivatives. tandfonline.com
Role of N-Substitution (e.g., 1-Methyl) on Biological Response
The substitution at the N-1 position of the imidazo[4,5-c]pyridin-2-one ring system plays a crucial role in modulating the biological activity of these compounds. This position is often directed towards the solvent-exposed region of the kinase ATP-binding pocket, allowing for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
In the context of Src family kinase (SFK) inhibitors, structure-activity relationship (SAR) studies have revealed that the nature of the N-1 substituent significantly influences inhibitory activity. For instance, when the N-3 position is occupied by a 4-chlorophenyl group, aliphatic cyclic substituents at N-1, such as cyclopentyl, have been shown to confer greater potency compared to aromatic rings or short-chain alkyl groups. nih.gov This suggests that the size, shape, and lipophilicity of the N-1 substituent are critical for optimal interaction with the solvent-accessible region of the kinase.
Table 1: Impact of N-1 Substitution on Kinase Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives
| N-1 Substituent | General Observation on Biological Activity (as SFK inhibitors) | Potential Interactions |
|---|---|---|
| Methyl | Small, lipophilic; activity is target-dependent. | Van der Waals interactions with hydrophobic residues. |
| Cyclopentyl | Often confers high potency. nih.gov | Optimal fit and hydrophobic interactions in the solvent-exposed region. nih.gov |
| Phenyl | Generally less active than aliphatic rings in some series. nih.gov | Potential for steric clashes or suboptimal orientation. |
| Substituted Phenyl | Activity varies based on the nature and position of the substituent. | Can introduce additional interactions (e.g., hydrogen bonds, polar interactions). |
Influence of the 2-Oxo Group on Ligand-Target Interactions
The 2-oxo group (carbonyl group) of the imidazo[4,5-c]pyridin-2-one core is a critical pharmacophoric feature, playing a pivotal role in the interaction with the target kinase. This group typically acts as a hydrogen bond acceptor, forming a key interaction with the hinge region of the kinase ATP-binding site. nih.gov The hinge region connects the N- and C-terminal lobes of the kinase domain and is characterized by a backbone of amino acids that can form hydrogen bonds with ATP or ATP-competitive inhibitors.
In molecular docking studies of imidazo[4,5-c]pyridin-2-one derivatives as DNA-dependent protein kinase (DNA-PK) inhibitors, the 2-oxo group was observed to form a hydrogen bond with the backbone amide of an amino acid residue in the hinge region (specifically, THR3811 in DNA-PKcs). nih.gov This interaction helps to anchor the inhibitor in the correct orientation within the active site, which is a common binding motif for many kinase inhibitors. The imidazo[4,5-c]pyridine core, with its embedded 2-oxo group, effectively mimics the hydrogen bonding pattern of the adenine (B156593) moiety of ATP. nih.gov
The presence of the 2-oxo group, therefore, is fundamental to the mechanism of action for this class of compounds as kinase inhibitors. Its ability to form a stable hydrogen bond with the kinase hinge is a primary determinant of binding affinity and inhibitory potency.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
The design of imidazo[4,5-c]pyridin-2-one inhibitors is often guided by pharmacophore modeling and ligand-based drug design principles. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For kinase inhibitors of this class, the pharmacophore typically includes:
A hydrogen bond acceptor: The 2-oxo group, which interacts with the kinase hinge region. nih.gov
A hydrogen bond donor/acceptor motif: The fused pyridine and imidazole (B134444) rings, which can interact with other residues in the hinge region. nih.gov
Hydrophobic/aromatic regions: These are provided by substituents at the N-1 and N-3 positions, which occupy hydrophobic pockets within the ATP-binding site. nih.gov
Ligand-based drug design often employs a strategy of "scaffold hopping" or bioisosteric replacement, where a known kinase inhibitor's core is replaced with a novel scaffold that retains the key pharmacophoric features. For example, the imidazo[4,5-c]pyridin-2-one scaffold has been designed as a bioisostere of the pyrazolo[3,4-d]pyrimidine core found in the well-known SFK inhibitor, PP2. nih.gov In this design, the pyridine ring replaces a pyrimidine (B1678525) ring, and the imidazolone (B8795221) ring replaces a pyrazole (B372694) ring, while maintaining the crucial hinge-binding interactions. nih.gov
This approach allows for the development of novel chemical series with potentially improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property. The systematic modification of the substituents at the N-1 and N-3 positions is then carried out to explore the chemical space around the core scaffold and optimize the interactions with the target kinase. nih.gov
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the binding of imidazo[4,5-c]pyridin-2-one derivatives at the atomic level. These techniques provide insights into the ligand-protein interactions, the identification of key binding residues, and the conformational dynamics of the ligand within the biological environment.
Ligand-Protein Interaction Analysis
Molecular docking studies have been performed to predict the binding mode of imidazo[4,5-c]pyridin-2-one derivatives within the ATP-binding site of kinases like SFKs and DNA-PK. nih.govnih.gov These studies consistently show the scaffold's ability to form key hydrogen bonds with the kinase hinge region. For instance, in the docking of an analog into DNA-PKcs, the imidazopyridine N-5 atom was predicted to form a hydrogen bond with the backbone of LEU3806, while the 2-oxo group interacted with THR3811. nih.gov
Beyond the hinge region, the substituents at the N-1 and N-3 positions are crucial for further interactions. The N-3 substituent, often an aromatic ring like 4-chlorophenyl, typically extends into a hydrophobic pocket, making van der Waals and hydrophobic interactions with surrounding residues. nih.gov The N-1 substituent, as previously mentioned, is generally oriented towards the solvent-exposed region, where it can interact with nearby amino acids. nih.gov
Identification of Binding Pockets and Key Residues
Through molecular modeling, specific binding pockets and key amino acid residues that interact with imidazo[4,5-c]pyridin-2-one inhibitors have been identified. For SFKs, the ATP-binding site is the primary binding pocket. Key residues in this pocket that interact with this class of inhibitors include:
Hinge Region Residues: These form hydrogen bonds with the core scaffold. For example, in SFKs, residues like methionine in the hinge region are crucial for binding. nih.gov
Hydrophobic Pocket Residues: These interact with the substituents on the inhibitor. The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is particularly important for both potency and selectivity. nih.gov
Solvent-Exposed Region Residues: These can interact with the N-1 substituent, and modifications at this position can be tailored to exploit these interactions. nih.gov
MD simulations of a potent imidazo[4,5-c]pyridin-2-one derivative (compound 1s) in complex with an SFK revealed stable interactions within the ATP-binding site over the simulation time, confirming the predicted binding mode. nih.govnih.gov
Table 2: Key Interactions of Imidazo[4,5-c]pyridin-2-one Scaffold with Kinase Active Sites
| Inhibitor Moiety | Interacting Kinase Region | Type of Interaction | Key Amino Acid Residues (Examples) |
|---|---|---|---|
| 2-Oxo Group | Hinge Region | Hydrogen Bond Acceptor | THR3811 (in DNA-PKcs) nih.gov |
| Imidazopyridine N-5 | Hinge Region | Hydrogen Bond Donor/Acceptor | LEU3806 (in DNA-PKcs) nih.gov, Methionine (in SFKs) nih.gov |
| N-3 Substituent (e.g., 4-chlorophenyl) | Hydrophobic Pocket | Hydrophobic, van der Waals | Gatekeeper residue and other hydrophobic residues. nih.gov |
| N-1 Substituent (e.g., methyl, cyclopentyl) | Solvent-Exposed Region | Hydrophobic, van der Waals | Residues at the entrance of the ATP-binding site. nih.gov |
Conformational Analysis in Biological Environments
MD simulations provide a dynamic picture of the inhibitor's behavior within the binding pocket, allowing for a detailed conformational analysis. These simulations can reveal how the ligand adapts its conformation to fit optimally within the active site and how its conformation fluctuates over time. nih.gov
For imidazo[4,5-c]pyridin-2-one inhibitors, MD simulations have shown that the core scaffold can maintain a stable conformation anchored in the hinge region, while the substituents at the N-1 and N-3 positions exhibit greater flexibility. nih.gov The torsional angles of the bonds connecting these substituents to the core can change, allowing the inhibitor to adopt a "horseshoe" conformation to maximize its interactions with the binding site. nih.gov This conformational flexibility is important for achieving high binding affinity. The stability of the ligand-protein complex throughout the MD simulation is a good indicator of a favorable binding mode. nih.gov
Pre-clinical In Vivo Pharmacological Mechanism Studies (Excluding Efficacy/Safety Data)
Investigations into the in vivo pharmacological mechanisms of the specific compound this compound are limited. However, the imidazo[4,5-c]pyridin-2-one scaffold has been explored as a core structure for various biologically active agents, particularly as kinase inhibitors. nih.gov
Biomarker Modulation in Animal Models
There is no specific information available regarding biomarker modulation in animal models by this compound. Research on related imidazo[4,5-c]pyridin-2-one derivatives has focused on their potential as Src family kinase (SFK) inhibitors for glioblastoma. nih.gov In such a context, preclinical studies would typically involve monitoring the phosphorylation status of Src and its downstream signaling proteins in tumor xenograft models, although such specific data for this particular compound is not published.
Target Engagement Studies in Biological Systems
Direct target engagement studies for this compound are not found in the reviewed literature. However, for the broader class of imidazo[4,5-c]pyridin-2-one derivatives designed as SFK inhibitors, molecular dynamics simulations have been used to predict binding patterns within the ATP binding site of these kinases. nih.gov For example, compound 1s (4-amino-3-(4-chlorophenyl)-1-(pyridin-4-ylmethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one) was identified as a potent Src and Fyn kinase inhibitor, and its binding mode was explored computationally. nih.gov Such studies are crucial precursors to in vivo target engagement confirmation, which might involve techniques like cellular thermal shift assays or positron emission tomography (PET) imaging with a radiolabeled ligand.
Antimicrobial Mechanism Research (e.g., Lumazine (B192210) Synthase Inhibition, Antitubercular Activity)
The imidazopyridine core is a significant pharmacophore that has been investigated for various antimicrobial properties. nih.govnih.gov
Mechanism of Action against Bacterial or Fungal Targets
While direct studies on this compound are scarce, related imidazo[4,5-b]pyridine (a structural isomer) derivatives have been designed and synthesized as potential inhibitors of lumazine synthase, an enzyme essential for riboflavin (B1680620) biosynthesis in bacteria and fungi. nih.gov Inhibition of this pathway disrupts microbial growth. Computational docking studies of various imidazo[4,5-b]pyridine derivatives have shown favorable interactions with the active site of lumazine synthase. nih.gov
Another related scaffold, imidazo[1,2-a]pyridine (B132010), has been investigated for antitubercular properties. rsc.orgnih.gov Some compounds in this class show significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.org The mechanism for some of these agents involves targeting enzymes crucial for the pathogen's survival.
| Scaffold | Potential Target/Mechanism | Organism Type | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine | Lumazine Synthase Inhibition | Bacteria/Fungi | nih.gov |
| Imidazo[1,2-a]pyridine | Antitubercular Activity (various targets) | Mycobacterium tuberculosis | rsc.org |
| Imidazo[4,5-c]pyridine | Antiviral (NS5B Polymerase Inhibition) | Viruses (CSFV, BVDV) | nih.gov |
Exploration of Antiviral Mechanisms
Derivatives of the isomeric imidazo[4,5-c]pyridine scaffold have been identified as potent antiviral agents. Specifically, compounds like BPIP (5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) are potent inhibitors of the in vitro replication of Classical Swine Fever Virus (CSFV). nih.gov Mechanistic studies revealed that these compounds target the viral RNA-dependent RNA-polymerase (RdRp), also known as NS5B. nih.gov Drug resistance mutations mapped to the NS5B protein, suggesting this enzyme as the direct target. nih.gov Molecular docking studies further supported that these compounds bind within the polymerase, disrupting its function. nih.gov Subsequent research has extended this antiviral exploration to the Hepatitis C Virus (HCV), another flavivirus, where substituted imidazo[4,5-c]pyridines also showed inhibitory activity. nih.gov
Future Research Directions and Emerging Applications in Chemical Biology
Design of Novel Imidazo[4,5-c]pyridin-2-one Derivatives with Enhanced Specificity
The imidazo[4,5-c]pyridin-2-one core has been identified as a privileged scaffold in kinase inhibitor design. acs.orgnih.gov A key area of future research is the rational design of new derivatives with improved selectivity for specific biological targets, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to achieve desired biological activity.
For instance, research on related imidazo[4,5-c]pyridine-2-one derivatives has shown that substitutions at various positions on the bicyclic ring system and the pendant phenyl ring can significantly influence kinase inhibitory activity and selectivity. nih.gov The development of selective inhibitors for DNA-dependent protein kinase (DNA-PK) from this class of compounds highlights the potential for targeted therapeutic applications, such as radiosensitizers in cancer therapy. acs.orgnih.govresearchgate.net
Future design strategies will likely involve computational modeling and structure-based drug design to predict the binding interactions of novel derivatives with their target proteins. This approach will facilitate the synthesis of compounds with optimized pharmacological profiles.
Development of Advanced Synthetic Methodologies
Efficient and versatile synthetic routes are essential for the exploration of the chemical space around the 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one scaffold. While methods for the synthesis of the broader class of imidazo[4,5-c]pyridines exist, there is a continuous need for more advanced and efficient methodologies. nih.gov Key goals include improving yields, reducing the number of reaction steps, and allowing for a greater diversity of substituents.
Recent advancements in synthetic organic chemistry, such as palladium-catalyzed cross-coupling reactions, could be applied to the functionalization of the imidazo[4,5-c]pyridin-2-one core. mdpi.com These methods would enable the introduction of a wide range of chemical moieties, facilitating the rapid generation of compound libraries for biological screening. The development of solid-phase synthesis techniques for imidazo[4,5-c]pyridines also offers a promising avenue for the high-throughput synthesis of novel derivatives. acs.org
Table 1: Key Synthetic Reactions for Imidazo[4,5-c]pyridine Derivatives
| Reaction Type | Description | Potential Application for this compound |
|---|---|---|
| Cyclocondensation | Formation of the imidazole (B134444) ring from a diaminopyridine precursor. | A fundamental step in the synthesis of the core scaffold. |
| N-Alkylation/Arylation | Introduction of substituents on the nitrogen atoms of the imidazole or pyridinone ring. | Modification of the methyl group at the 1-position or substitution at the 3-position. |
| Palladium-catalyzed Cross-Coupling | Functionalization of the pyridine (B92270) ring, for example, at the chloro-position. | Diversification of the scaffold by replacing the chlorine atom with various functional groups. |
Application as Chemical Probes for Biological Target Validation
The development of potent and selective inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold provides an opportunity to create valuable chemical probes. These probes can be used to investigate the physiological and pathological roles of their target proteins. For a compound to be an effective chemical probe, it must exhibit high potency, selectivity, and cellular activity.
Derivatives of this compound could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, without compromising their biological activity. Such tagged probes would enable researchers to visualize the subcellular localization of the target protein, pull down its binding partners, and further elucidate its function in complex biological systems. The identification of imidazo[4,5-c]pyridin-2-ones as inhibitors of Src family kinases and DNA-PK suggests that chemical probes based on this scaffold could be instrumental in studying signaling pathways involved in cancer and other diseases. nih.govnih.gov
Integration with High-Throughput Screening for New Mechanistic Insights
High-throughput screening (HTS) of large compound libraries is a powerful tool for discovering new biological activities and gaining mechanistic insights. Libraries of diverse imidazo[4,5-c]pyridin-2-one derivatives can be screened against a wide range of biological targets, including enzymes, receptors, and whole cells.
The integration of HTS with advanced cellular imaging and 'omics' technologies (genomics, proteomics, metabolomics) can provide a comprehensive understanding of the mechanism of action of active compounds. For example, screening a library of this compound analogues in a panel of cancer cell lines and correlating the activity profiles with the genomic features of the cells could reveal novel biomarkers of sensitivity or resistance. This approach, known as chemical genetics, can help to identify new therapeutic targets and patient populations that are most likely to respond to a particular drug.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis often involves cyclocondensation or rearrangement reactions. For example, ethyl bromopyruvate-mediated cyclization under microwave-assisted conditions (100°C, DMF, NaH) can improve efficiency . Rearrangement of hydrazinecarboxylate derivatives in acidic conditions (e.g., HCl) is another route, though side reactions require careful monitoring via HPLC . Optimization includes solvent selection (e.g., methanol with sodium methylate for cyclocondensation) and temperature control to minimize byproducts .
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is standard. Data reduction and refinement can be performed using the SHELX suite (e.g., SHELXL for small-molecule refinement), which handles anisotropic displacement parameters and twinning . WinGX provides a GUI for integrating SHELX with ORTEP for visualization of thermal ellipsoids . High-resolution data (>1.0 Å) improves accuracy in detecting chlorine and methyl group positions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Use structure-activity relationship (SAR) assays aligned with analogs. For example:
- Antiviral Activity : RSV fusion inhibition assays (e.g., plaque reduction in HEp-2 cells) .
- Anti-inflammatory Activity : TNF-α suppression in human whole blood, comparing IC₅₀ values to lead compounds like imidazo[4,5-b]pyridin-2-one derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or A549) to establish selectivity indices .
Advanced Research Questions
Q. How can substituent modifications at the 3- and 6-positions enhance target binding affinity, and what computational tools support this design?
- Methodological Answer :
- SAR Strategy : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C3 to improve hydrophobic interactions, as seen in tolebrutinib (Bruton tyrosine kinase inhibitor) . At C6, phenylazo or alkynyl groups enhance steric complementarity, as demonstrated in thiazolo[4,5-b]pyridin-2-one derivatives .
- Computational Tools : Molecular docking (AutoDock Vina) with p38 MAP kinase or RSV-F protein crystal structures (PDB: 3FL3) predicts binding modes. MD simulations (AMBER) assess stability of ligand-receptor complexes .
Q. What strategies mitigate instability during storage, and how is degradation characterized?
- Methodological Answer :
- Storage : Lyophilize and store under argon at -20°C to prevent hydrolysis of the imidazopyridine ring. Use amber vials to avoid photodegradation .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., ring-opened intermediates) via HRMS and ¹H-NMR .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
